2-Methyl-4-oxo-4-propoxybutanoate
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Overview
Description
2-Methyl-4-oxo-4-propoxybutanoate is an organic compound with the molecular formula C8H14O4 It is characterized by the presence of a carbonyl group (C=O) and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4-propoxybutanoate can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-oxobutanoic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4-propoxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the propoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or alcohols in the presence of a base catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or new esters, depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-oxo-4-propoxybutanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4-propoxybutanoate involves its interaction with specific molecular targets. For instance, in oxidation reactions, the carbonyl group undergoes nucleophilic attack by oxidizing agents, leading to the formation of intermediate species that eventually yield carboxylic acids. The ester group can also participate in nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-phenylbutanoate: Similar in structure but with a phenyl group instead of a propoxy group.
2-Methyl-4-oxobutanoic acid: Lacks the ester group, making it less reactive in certain substitution reactions.
2-Methyl-4-propyloctane: Different functional groups, leading to distinct chemical properties.
Uniqueness
2-Methyl-4-oxo-4-propoxybutanoate is unique due to its combination of a carbonyl group and an ester functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
917910-85-1 |
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Molecular Formula |
C8H13O4- |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-methyl-4-oxo-4-propoxybutanoate |
InChI |
InChI=1S/C8H14O4/c1-3-4-12-7(9)5-6(2)8(10)11/h6H,3-5H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
LVHMGUUYDATGPK-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)CC(C)C(=O)[O-] |
Origin of Product |
United States |
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